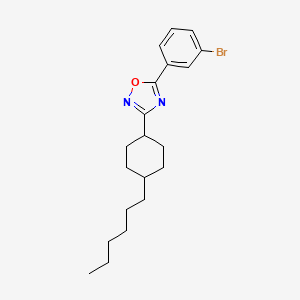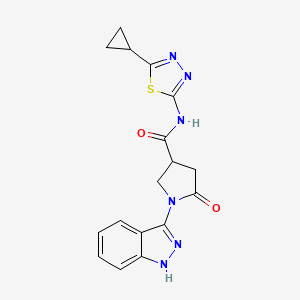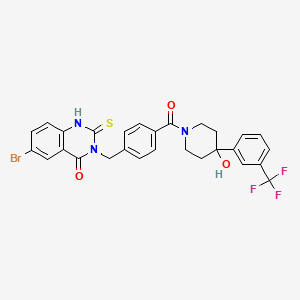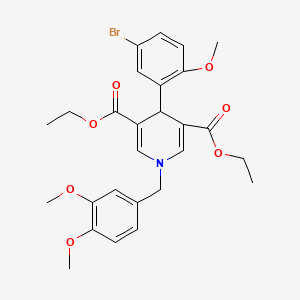
5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as materials science, medicinal chemistry, and organic electronics. The presence of the bromophenyl and hexylcyclohexyl groups imparts unique chemical and physical properties to the molecule, making it a subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide. The general steps are as follows:
Preparation of Hydrazide: The starting material, 3-bromobenzohydrazide, is prepared by reacting 3-bromobenzoic acid with hydrazine hydrate.
Formation of Nitrile Oxide: The nitrile oxide is generated in situ from the corresponding oxime using an oxidizing agent such as sodium hypochlorite.
Cyclization: The hydrazide and nitrile oxide are then reacted under controlled conditions to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Products may include bromophenyl oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the oxadiazole or bromophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Polymer Science: Incorporated into polymers to enhance their electronic properties.
Coatings: Used in the formulation of advanced coatings with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole depends on its application. In materials science, its electronic properties are due to the conjugated system of the oxadiazole ring, which allows for efficient charge transport. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
5-Phenyl-1,2,4-oxadiazole: Lacks the bromine and hexylcyclohexyl groups, resulting in different physical and chemical properties.
5-(4-Bromophenyl)-1,2,4-oxadiazole: Similar but with the bromine atom in a different position, affecting reactivity and applications.
3-(4-Hexylcyclohexyl)-1,2,4-oxadiazole: Lacks the bromophenyl group, leading to different electronic properties.
Uniqueness: The presence of both the bromophenyl and hexylcyclohexyl groups in 5-(3-Bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other oxadiazole derivatives. This combination of functional groups allows for specific interactions and applications that are not possible with simpler oxadiazole compounds.
Propriétés
Formule moléculaire |
C20H27BrN2O |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H27BrN2O/c1-2-3-4-5-7-15-10-12-16(13-11-15)19-22-20(24-23-19)17-8-6-9-18(21)14-17/h6,8-9,14-16H,2-5,7,10-13H2,1H3 |
Clé InChI |
CEAKOJKSFZHFGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11220245.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 3,5-dimethoxybenzoate](/img/structure/B11220254.png)

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220273.png)
![N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220279.png)
![7-chloro-5-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11220286.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B11220291.png)

![2-chloro-7-(2-fluorophenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11220311.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11220313.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11220315.png)
![1-(4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220350.png)
![N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220361.png)
